DDAO-C6: A Technical Guide to a Near-Infrared Fluorescent Probe for Biosensing Applications
DDAO-C6: A Technical Guide to a Near-Infrared Fluorescent Probe for Biosensing Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDAO-C6 is a lipophilic, near-infrared (NIR) fluorescent probe that has emerged as a valuable tool for the sensitive detection of enzymatic activity and protein quantification. Structurally, it is a cridone ester derivative of 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), commonly known as DDAO. The "C6" designation refers to a hexanoyl (six-carbon acyl) chain attached to the hydroxyl group of the DDAO core via an ester linkage. This ester bond renders the molecule initially non-fluorescent. However, upon enzymatic cleavage by lipases or esterases, the highly fluorescent DDAO fluorophore is released. This "turn-on" mechanism provides a high signal-to-noise ratio, making DDAO-C6 particularly useful for assays requiring high sensitivity. Its primary applications lie in the detection of lipase activity, which is relevant in various fields from microbiology to the diagnosis of diseases like pancreatitis, and in the quantification of human serum albumin (HSA), a key biomarker for several physiological and pathological conditions. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of DDAO-C6.
Chemical Structure and Properties
The proposed chemical structure of DDAO-C6 is the hexanoate ester of 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one). The core DDAO moiety is a rigid, planar heterocyclic system responsible for the molecule's fluorescent properties upon de-esterification.
Chemical Structure of DDAO Core:
The foundational fluorophore of DDAO-C6 is 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), also referred to as DDAO[1][2]. Its chemical formula is C₁₅H₁₁Cl₂NO₂ with a molecular weight of 308.16 g/mol [1].
Proposed Chemical Structure of DDAO-C6:
Table 1: Physicochemical and Spectroscopic Properties of DDAO and DDAO-C6
| Property | DDAO (Hydrolyzed Product) | DDAO-C6 (Probe) | Reference(s) |
| CAS Number | 118290-05-4 | 2102418-90-4 | [1] |
| Molecular Formula | C₁₅H₁₁Cl₂NO₂ | C₂₁H₂₁Cl₂NO₃ | Inferred |
| Molecular Weight | 308.16 g/mol | 422.30 g/mol | [1], Inferred |
| Excitation Wavelength (λex) | ~648 nm | Non-fluorescent | |
| Emission Wavelength (λem) | ~658 nm | Non-fluorescent | |
| Appearance | Black solid | Not specified | |
| Solubility | Soluble in DMSO | Lipophilic | , Inferred |
Mechanism of Action: Enzymatic Activation
DDAO-C6 operates as an enzyme-activated "turn-on" fluorescent probe. In its native ester form, the molecule is essentially non-fluorescent due to the quenching of the DDAO fluorophore's emission. The presence of a lipase or esterase enzyme results in the hydrolysis of the ester bond linking the hexanoyl chain to the DDAO core. This enzymatic cleavage releases the free DDAO, which is highly fluorescent in the near-infrared spectrum. The intensity of the resulting fluorescence is directly proportional to the enzymatic activity, allowing for quantitative measurements.
Experimental Protocols and Applications
DDAO-C6 has been primarily utilized in two key research applications: the detection of lipase activity and the quantification of human serum albumin.
Lipase Activity Assay
The detection of lipase activity is crucial in various research areas, including the study of gut microbiota and the diagnosis of pancreatic diseases. DDAO-C6 serves as a sensitive substrate for these enzymes.
Representative Experimental Protocol for Lipase Detection:
This protocol is adapted from general fluorometric lipase assays and should be optimized for specific experimental conditions.
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Reagent Preparation:
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Prepare a stock solution of DDAO-C6 (e.g., 1-10 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO).
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Prepare an appropriate assay buffer (e.g., Tris-HCl or phosphate buffer) at the optimal pH for the lipase being studied.
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Prepare a solution of the lipase sample (e.g., purified enzyme, cell lysate, or biological fluid) in the assay buffer.
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Assay Procedure:
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In a microplate, add the lipase sample to the wells.
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Add the DDAO-C6 stock solution to the assay buffer to achieve the desired final concentration (e.g., 10 µM).
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Initiate the reaction by adding the DDAO-C6 working solution to the wells containing the lipase sample.
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Incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for a specified period (e.g., 30 minutes).
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Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for DDAO (e.g., Ex: ~648 nm, Em: ~658 nm).
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A blank control (assay buffer without lipase) should be included to determine background fluorescence.
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A standard curve can be generated using known concentrations of a standard lipase to quantify the enzymatic activity in the samples.
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Quantitative Data for Lipase Detection:
| Parameter | Value | Conditions | Reference(s) |
| Linear Range | 0 - 50 µg/mL lipase | 10 µM DDAO-C6, 30 min, 37°C | |
| Excitation Wavelength | ~600 nm | Not specified | |
| Emission Wavelength | ~658 nm | Not specified |
Human Serum Albumin (HSA) Detection
DDAO-C6 can also be employed for the quantification of HSA, a protein of significant clinical interest. While the exact mechanism of interaction is not fully detailed in the available literature, it is likely that HSA possesses some esterase-like activity or that the probe binds to HSA in a manner that affects its fluorescence.
Representative Experimental Protocol for HSA Detection:
This protocol is a general guideline and should be optimized for the specific assay requirements.
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Reagent Preparation:
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Prepare a stock solution of DDAO-C6 in DMSO.
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Prepare a series of HSA standards of known concentrations in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
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Prepare the unknown samples containing HSA, diluted in the same buffer if necessary.
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Assay Procedure:
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In a microplate, add the HSA standards and unknown samples to the wells.
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Add the DDAO-C6 solution to each well to a final concentration that has been optimized for the assay.
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Incubate the plate at a controlled temperature for a defined period to allow for the interaction between DDAO-C6 and HSA.
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Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the DDAO fluorophore.
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Construct a standard curve by plotting the fluorescence intensity versus the concentration of the HSA standards.
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Determine the concentration of HSA in the unknown samples by interpolating their fluorescence readings on the standard curve.
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Quantitative Data for HSA Detection:
| Parameter | Value | Conditions | Reference(s) |
| Detection Limit | 8 nM | Not specified | |
| Linear Range | 50 nM - 5 µM | Not specified |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a fluorometric enzyme assay using DDAO-C6.
Conclusion
DDAO-C6 is a sensitive and effective near-infrared fluorescent probe for the detection of lipase activity and the quantification of human serum albumin. Its "turn-on" fluorescence mechanism upon enzymatic cleavage of its ester bond provides a high signal-to-noise ratio, making it well-suited for high-throughput screening and diagnostic applications. While further research is needed to fully elucidate its interaction with HSA and to develop standardized protocols for its synthesis and use, the existing data demonstrates its significant potential in various fields of biomedical research and drug development. This guide provides a foundational understanding of DDAO-C6 for researchers and scientists looking to employ this promising tool in their work.
